Lithium dichromate hydrate

Übersicht

Beschreibung

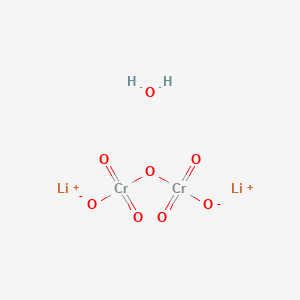

Lithium dichromate hydrate is a chemical compound with the formula Cr2Li2O7·xH2O. It is a yellow or dark yellow crystalline powder that is used primarily as an oxidizing agent in various chemical reactions . The compound contains lithium and dichromate ions, and its hydrate form indicates the presence of water molecules in its crystalline structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lithium dichromate hydrate can be synthesized by reacting lithium hydroxide with dichromic acid. The reaction typically takes place in an aqueous medium, and the resulting product is then crystallized to obtain the hydrate form. The general reaction is as follows:

2LiOH+H2Cr2O7→Li2Cr2O7+2H2O

Industrial Production Methods

In industrial settings, this compound is produced by a similar method but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then dried and packaged for use in various applications .

Analyse Chemischer Reaktionen

Redox Behavior in Acidic Media

In acidic environments, lithium dichromate undergoes reduction to chromium(III) species, a reaction exploited in analytical chemistry for titrations:

This high redox potential makes it effective for quantifying reducing agents like Fe²⁺ or sulfites .

Thermal Decomposition

When heated above 350°C, this compound decomposes exothermically, releasing oxygen and forming stable oxides:

The released oxygen supports combustion, necessitating caution in high-temperature applications .

Environmental Remediation Reactions

In environmental science, this compound serves as a model compound for studying chromium(VI) reduction:

This reaction is pivotal in detoxifying chromium-contaminated sites .

Comparative Reactivity with Other Dichromates

The hydration state and lithium ions in Li₂Cr₂O₇·xH₂O influence its solubility and oxidative strength compared to other dichromates:

| Compound | Oxidizing Strength | Solubility in Water | Thermal Stability |

|---|---|---|---|

| Lithium dichromate | Strong | High | Moderate |

| Sodium dichromate | Strong | Moderate | High |

| Potassium dichromate | Moderate | Low | High |

Its hygroscopic nature accelerates reactions in aqueous systems but reduces stability in humid environments .

Reactivity with Combustibles and Reducing Agents

As a Class 5.1 oxidizer, this compound reacts vigorously with organic materials, metals, and reducing agents (e.g., sulfides), often leading to combustion:

Such reactions necessitate strict handling protocols to prevent accidental ignition .

Hydrolysis and pH-Dependent Behavior

In neutral or alkaline solutions, lithium dichromate partially hydrolyzes to chromate ions:

This equilibrium affects its reactivity in non-acidic environments, limiting its utility as an oxidizer at higher pH .

Toxicological Interactions

This compound reacts with biological systems, causing DNA damage via Cr(VI)-induced oxidative stress. Its carcinogenicity arises from intracellular reduction to Cr(III), generating free radicals .

Reactions in Material Science

In ceramic and glass production, this compound decomposes at high temperatures, forming Li⁺ and Cr³⁺ ions that integrate into silicate lattices. This enhances thermal shock resistance and durability in finished products .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Oxidizing Agent : Lithium dichromate hydrate is widely used as an oxidizing agent in organic synthesis. It facilitates the oxidation of alcohols to aldehydes or ketones and can convert primary alcohols to carboxylic acids.

- Analytical Chemistry : It serves as a reagent in titrations and other analytical procedures due to its predictable reactivity.

Biology

- Staining Techniques : The compound is employed in microscopy for staining biological samples, enhancing contrast and visibility of cellular structures.

- Toxicology Studies : Its effects on biological systems are studied to understand the toxicity mechanisms associated with chromium compounds.

Medicine

- Cancer Research : Investigations are ongoing into its potential use in cancer therapies by inducing oxidative stress in cancer cells, which may enhance the effectiveness of certain treatments.

Industry

- Pigment Production : this compound is used in manufacturing pigments due to its vibrant color.

- Corrosion Inhibitor : It functions as a corrosion inhibitor in various industrial applications, protecting metals from oxidative damage.

- Battery Manufacturing : The compound has been explored for use in lithium-ion batteries due to its lithium content.

Toxicity Studies

Research has demonstrated that exposure to this compound poses significant health risks due to hexavalent chromium's carcinogenic properties. In animal studies, exposure led to severe health complications such as weight loss and gastrointestinal issues. These findings underscore the importance of stringent safety protocols when handling this compound.

Environmental Impact

A study highlighted the aquatic toxicity of this compound, showing long-lasting effects on marine life. The research emphasized the need for careful disposal and management of chromium-containing compounds to mitigate environmental harm.

Wirkmechanismus

The mechanism of action of lithium dichromate hydrate primarily involves its ability to act as an oxidizing agent. The dichromate ion (Cr2O7^2-) can accept electrons from other substances, thereby oxidizing them. This process involves the reduction of the dichromate ion to chromium(III) ions (Cr^3+). The lithium ions (Li^+) do not play a significant role in the oxidation process but help stabilize the compound’s structure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sodium dichromate (Na2Cr2O7): Similar to lithium dichromate hydrate, sodium dichromate is also a strong oxidizing agent but is more commonly used due to its lower cost.

Potassium dichromate (K2Cr2O7): Another similar compound, potassium dichromate, is widely used in laboratories and industrial applications for its oxidizing properties.

Ammonium dichromate ((NH4)2Cr2O7): This compound is used in pyrotechnics and as a laboratory reagent.

Uniqueness

This compound is unique due to the presence of lithium ions, which can impart different solubility and reactivity characteristics compared to other dichromates. Its hydrate form also allows for specific applications where water content is crucial .

Biologische Aktivität

Lithium dichromate hydrate (Li2Cr2O7·xH2O) is a chemical compound that has garnered attention for its various biological activities, particularly in toxicology and environmental science. This article summarizes the biological effects, toxicity, and potential applications of this compound, drawing from diverse research findings.

This compound is characterized by its bright orange-red color and is highly soluble in water. The compound typically contains lithium dichromate (Li2Cr2O7) along with water molecules in its crystalline structure. Its molecular weight and solubility make it significant in various applications, including corrosion resistance and as a reagent in chemical synthesis.

Acute and Chronic Toxicity

This compound exhibits significant toxicity, primarily due to the presence of hexavalent chromium. The compound has been classified under various hazard categories:

- Carcinogenicity : Classified as a Category 1B carcinogen, it poses a risk of cancer upon inhalation or skin contact .

- Skin Sensitization : It may cause allergic reactions upon skin exposure .

- Aquatic Toxicity : The compound is highly toxic to aquatic life, with long-lasting effects on the environment .

Case Studies

- Animal Studies : Research involving sodium dichromate dihydrate, a related compound, has shown that exposure leads to significant health issues in rodents. In one study, rats exposed to high concentrations exhibited weight loss, anemia, and gastrointestinal lesions . Similar findings were observed in mice, indicating that this compound may have comparable effects due to its chemical properties.

- Human Health Risks : Occupational exposure to chromium compounds, including this compound, has been linked to respiratory issues and skin disorders among workers in industries dealing with these chemicals .

The biological activity of this compound can be attributed to the following mechanisms:

- Oxidative Stress : Chromium (VI) compounds generate reactive oxygen species (ROS), leading to oxidative damage in cells. This mechanism contributes to the carcinogenic potential of the compound .

- Genotoxicity : Studies indicate that exposure can result in DNA damage and mutations, which are precursors to cancer development .

Ecotoxicological Effects

This compound poses a significant risk to aquatic ecosystems. It is classified as very toxic to aquatic organisms, with potential for bioaccumulation in the food chain. The compound's solubility allows it to spread rapidly in water systems, raising concerns about long-term ecological impacts .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

dilithium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Li.H2O.7O/h;;;;1H2;;;;;;;/q;;2*+1;;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOBNBITXDPDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2H2Li2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589959 | |

| Record name | dilithium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52478-50-9 | |

| Record name | dilithium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52478-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.